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molecular formula C10H14N2O2 B8403148 (1-Methyl-1H-imidazol-5-yl)(tetrahydro-2H-pyran-4-yl)methanone

(1-Methyl-1H-imidazol-5-yl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No. B8403148
M. Wt: 194.23 g/mol
InChI Key: QGGQRJVBECSYDH-UHFFFAOYSA-N
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Patent
US09284308B2

Procedure details

A clear colorless solution of 5-bromo-1-methyl-1H-imidazole (1.12 g, 6.93 mmol) in THF (10 mL) was placed in an ice bath and ethylmagnesium bromide (3.0 M in Et2O, 2.31 mL, 6.93 mmol) was added via syringe. The reaction mixture was stirred for 20 minutes at room temperature. N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide (1.0 g, 5.8 mmol, Intermediate 1: step a, Procedure A) was added neat by syringe (using 1 mL THF rinse to quantitate transfer), and the resulting white suspension was stirred at room temperature for 2 days. The mixture was diluted with saturated aqueous NH4Cl followed by water, then was extracted with EtOAc (3×). The organic phase was dried (Na2SO4), filtered, and concentrated to dryness. The crude product was purified by flash column chromatography two times (1-4% MeOH-DCM first column; 40-60% CH3CN-DCM second column) to provide the title compound as a white crystalline solid.
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.31 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:6]([CH3:7])[CH:5]=[N:4][CH:3]=1.C([Mg]Br)C.CON(C)[C:15]([CH:17]1[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1)=[O:16]>C1COCC1>[CH3:7][N:6]1[C:2]([C:15]([CH:17]2[CH2:22][CH2:21][O:20][CH2:19][CH2:18]2)=[O:16])=[CH:3][N:4]=[CH:5]1

Inputs

Step One
Name
Quantity
1.12 g
Type
reactant
Smiles
BrC1=CN=CN1C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.31 mL
Type
reactant
Smiles
C(C)[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CON(C(=O)C1CCOCC1)C
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 20 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
(using 1 mL THF rinse to quantitate transfer)
STIRRING
Type
STIRRING
Details
the resulting white suspension was stirred at room temperature for 2 days
Duration
2 d
ADDITION
Type
ADDITION
Details
The mixture was diluted with saturated aqueous NH4Cl
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography two times (1-4% MeOH-DCM first column; 40-60% CH3CN-DCM second column)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CN1C=NC=C1C(=O)C1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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